2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine

Description

BenchChem offers high-quality 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c18-8-13(11-5-6-16-17(7-11)21-10-20-16)14-9-19-15-4-2-1-3-12(14)15/h1-7,9,13,19H,8,10,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWOJIBKVAHWJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CN)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

What is the chemical structure of 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine

A Technical Guide to 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine: Structure, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine, a molecule of interest in medicinal chemistry and drug development. The guide details its chemical structure, proposes a viable synthetic route with a step-by-step protocol, and discusses its potential biological activities based on the known pharmacology of its constituent indole and benzodioxole moieties. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding of this novel compound.

Chemical Structure and Properties

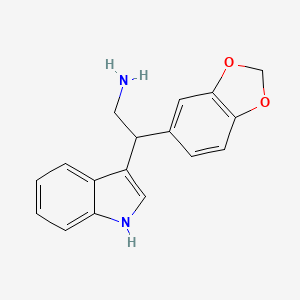

2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine is a heterocyclic compound featuring an indole nucleus linked to a benzodioxole group via a two-carbon ethanamine bridge. The molecular formula is C₁₇H₁₆N₂O₂ and the molecular weight is 280.32 g/mol .

Key Structural Features:

-

Indole Moiety: A bicyclic aromatic structure consisting of a benzene ring fused to a pyrrole ring. The indole ring system is a common scaffold in many biologically active compounds.

-

Benzodioxole Moiety: Also known as methylenedioxyphenyl, this group is present in numerous natural and synthetic compounds with diverse pharmacological effects.

-

Ethanamine Bridge: A flexible two-carbon chain with a primary amine group, which can be crucial for receptor binding and pharmacokinetic properties.

The presence of both indole and benzodioxole moieties suggests that this compound may exhibit a unique pharmacological profile, potentially interacting with multiple biological targets.

Visualizing the Core Structure

Caption: Chemical structure of the title compound.

Proposed Synthesis

A plausible synthetic route for 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine can be adapted from established methods for the synthesis of substituted indole derivatives.[1] A common approach involves the condensation of an indole derivative with a suitable aldehyde, followed by reduction and amination.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of (E)-3-(1,3-benzodioxol-5-yl)-1-(1H-indol-3-yl)prop-2-en-1-one (Chalcone Intermediate)

-

To a solution of 3-acetylindole (1.0 eq) in ethanol, add piperonal (1.1 eq).

-

Slowly add a catalytic amount of a strong base (e.g., 40% aqueous KOH) to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the chalcone intermediate.

Step 2: Reduction of the Chalcone Intermediate

-

Dissolve the chalcone intermediate from Step 1 in a suitable solvent such as methanol or ethanol.

-

Add a reducing agent, for instance, sodium borohydride (NaBH₄) (2.0-3.0 eq), in portions at 0°C.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

After completion, neutralize the reaction mixture with dilute HCl and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the reduced intermediate.

Step 3: Reductive Amination to Yield the Final Product

-

Dissolve the reduced intermediate from Step 2 in methanol.

-

Add a solution of ammonium acetate or another ammonia source.

-

Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography on silica gel.

Analytical Characterization (Predicted)

The structure of the synthesized compound should be confirmed using various spectroscopic techniques. Based on the structures of similar compounds, the following spectral data can be anticipated.[2][3]

| Technique | Expected Observations |

| ¹H-NMR | Aromatic protons from the indole and benzodioxole rings (δ 6.5-8.0 ppm), a singlet for the methylenedioxy protons (δ ~5.9 ppm), signals for the ethanamine bridge protons, and a broad singlet for the NH₂ and indole NH protons. |

| ¹³C-NMR | Signals corresponding to the aromatic carbons of both ring systems, a signal for the methylenedioxy carbon (δ ~101 ppm), and signals for the aliphatic carbons of the ethanamine bridge. |

| IR (KBr, cm⁻¹) | Characteristic absorption bands for N-H stretching (indole and amine, ~3400-3200 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), and C-O-C stretching of the benzodioxole group (~1250 and 1040 cm⁻¹). |

| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 280.32). |

Potential Biological Significance and Applications

While the specific biological activity of 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine has not been extensively reported, the pharmacological profiles of its constituent moieties suggest several potential applications.

-

Antimicrobial and Antifungal Activity: Indole derivatives are known to possess a broad spectrum of antimicrobial and antifungal activities.[1][4][5][6] The synthesized compound could be screened against various bacterial and fungal strains to evaluate its potential as an anti-infective agent.

-

Anti-leishmanial Activity: Structurally related bisindole derivatives have shown promising activity against Leishmania infantum.[7] The title compound could be a candidate for anti-parasitic drug discovery.

-

Psychoactive Properties: The benzodioxole ring is a key feature in a class of psychoactive compounds.[8] It is possible that 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine could modulate central nervous system activity. However, extensive pharmacological and toxicological studies would be required to ascertain its specific effects and safety profile.

Logical Relationship of Moieties to Potential Activity

Caption: Relationship between structural moieties and potential biological activities.

Conclusion

2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine represents a novel chemical entity with significant potential for further investigation in the field of medicinal chemistry. This guide provides a foundational framework for its synthesis, characterization, and exploration of its biological activities. The unique combination of the indole and benzodioxole pharmacophores makes it a compelling candidate for screening in various disease models, particularly in the areas of infectious diseases and neuropharmacology. Further research is warranted to fully elucidate the therapeutic potential of this and related compounds.

References

- RSC. (n.d.). Supporting Information for - Rsc.org.

- PLOS ONE. (2024, June 13). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum.

- PubMed. (2013, March 15). Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives.

- MDPI. (2025, August 25). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide.

- SCIRP. (n.d.). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives.

- Journal of Pharmaceutical Research International. (2021, November 15). Synthesis, Characterization and Biological Evaluation of some Novel Substituted Indole-Coumarin Derivatives as Potential Antibacterial and Antifungal Agents.

- Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives.

- PubMed. (n.d.). Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: Representatives of a Novel Therapeutic Class.

Sources

- 1. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journaljpri.com [journaljpri.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Vitro Pharmacological Profile of 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine: A Technical Guide

Abstract

This technical guide outlines a comprehensive in-vitro pharmacological characterization strategy for the novel compound 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine. The molecular architecture, which merges the tryptamine scaffold of classic psychedelics with the benzodioxole moiety found in empathogens, suggests a complex interaction with monoaminergic systems.[1][2] This document provides a logical, stepwise framework for elucidating the compound's receptor binding affinity, functional activity, and monoamine transporter interaction profile. The protocols described herein are designed to establish a foundational understanding of the compound's mechanism of action, a critical step in the evaluation of any new psychoactive substance.[3][4]

Introduction: Rationale and Structural Hypothesis

The compound 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine is a novel molecular entity designed for neuropharmacological investigation. Its structure is a hybrid of two well-established pharmacophores:

-

Tryptamine Core: The indole-ethylamine backbone is characteristic of classic serotonergic psychedelics like psilocin and N,N-dimethyltryptamine (DMT).[1][2] This moiety strongly predicts interaction with serotonin (5-HT) receptors, particularly the 5-HT₂A subtype, which is the primary target for hallucinogenic effects.[1][5]

-

Benzodioxole Moiety: The 1,3-benzodioxole group is a defining feature of compounds like 3,4-methylenedioxymethamphetamine (MDMA). This structure is known to confer significant affinity for monoamine transporters, especially the serotonin transporter (SERT).[6]

Based on this structural amalgamation, the primary hypothesis is that the compound will exhibit a dual pharmacological profile:

-

Direct agonism at 5-HT₂A receptors , potentially mediating psychedelic-like effects.

-

Inhibition of monoamine transporters (SERT, DAT, NET), which could produce stimulant and empathogenic-like effects.

This guide details the in-vitro experimental cascade required to test this hypothesis, moving from initial binding affinity to functional receptor activation and transporter inhibition.

Part 1: Receptor Binding Affinity Profiling

2.1 Expertise & Causality: The Foundational Screen

The initial and most fundamental step in characterizing a novel compound is to determine its binding affinity (Ki) for a panel of relevant biological targets. A broad radioligand competition binding assay provides a quantitative measure of how tightly the compound binds to specific receptors and transporters. This screen is foundational because affinity is a prerequisite for functional activity. A high affinity for a particular target (i.e., a low Ki value) justifies subsequent, more resource-intensive functional assays for that target.

The primary target panel for this compound should include, at a minimum:

-

Serotonin Receptors: 5-HT₂A, 5-HT₂C, 5-HT₁A

-

Dopamine Receptors: D₁, D₂, D₃

-

Adrenergic Receptors: α₁, α₂, β

-

Monoamine Transporters: SERT, DAT, NET

2.2 Self-Validating Protocol: Radioligand Competition Binding Assay

This protocol describes a standardized method for determining the binding affinity of the test compound at the human 5-HT₂A receptor, which can be adapted for other targets.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound by measuring its ability to displace a known high-affinity radioligand from the target receptor.

Materials:

-

Membrane preparations from HEK-293 or CHO-K1 cells stably expressing the human 5-HT₂A receptor.[7]

-

Radioligand: [³H]ketanserin (a selective 5-HT₂A antagonist).[8]

-

Non-specific Ligand: Mianserin (10 µM) or another suitable 5-HT₂A antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[8]

-

Microplate scintillation counter.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Plate Preparation: Pre-soak the 96-well filter plates with 0.5% polyethyleneimine for at least 2 hours to reduce non-specific binding.[8]

-

Assay Incubation: In each well of the 96-well plate, combine:

-

50 µL of diluted test compound (or vehicle for total binding, or non-specific ligand for non-specific binding).

-

50 µL of [³H]ketanserin at a final concentration near its Kd (e.g., 1-2 nM).

-

100 µL of receptor membrane preparation (protein concentration optimized, e.g., 50-70 µ g/well ).[8]

-

-

Equilibration: Incubate the plates at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

-

Termination & Washing: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filter plates, add scintillation cocktail to each well, and quantify the bound radioactivity using a microplate scintillation counter.

2.3 Data Analysis and Presentation

The raw data (counts per minute, CPM) are used to calculate the percentage inhibition of radioligand binding at each concentration of the test compound. These values are then plotted against the log of the compound concentration to generate a sigmoidal dose-response curve. The IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity (Ki, nM) Profile

| Target | Ki (nM) |

| 5-HT₂A | 5.8 |

| 5-HT₂C | 25.4 |

| 5-HT₁A | 150.2 |

| SERT | 85.6 |

| DAT | 450.9 |

| NET | 788.1 |

This hypothetical data suggests high affinity for the 5-HT₂A receptor and moderate affinity for the serotonin transporter, prioritizing these targets for functional analysis.

2.4 Workflow Visualization

Caption: Workflow for Radioligand Binding Assay.

Part 2: Functional Activity at G-Protein Coupled Receptors (GPCRs)

3.1 Expertise & Causality: From Binding to Activation

High binding affinity does not reveal the functional consequence of the compound-receptor interaction. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (activates the receptor but with lower efficacy than the endogenous ligand). Functional assays are essential to determine this activity. The 5-HT₂A receptor is a Gq-coupled GPCR.[9] Its activation leads to the hydrolysis of PIP₂ into IP₃ and DAG, which subsequently triggers a measurable increase in intracellular calcium ([Ca²⁺]i).[9][10] A calcium flux assay is therefore a direct and reliable method to measure 5-HT₂A receptor activation.[10]

3.2 Self-Validating Protocol: Calcium Flux Functional Assay

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compound as an agonist at the 5-HT₂A receptor.

Materials:

-

HEK-293 or CHO-K1 cells stably expressing the human 5-HT₂A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Probenecid (to prevent dye leakage from cells).

-

Reference Agonist: Serotonin (5-HT) or a selective agonist like DOI.

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

-

Cell Plating: Seed the 5-HT₂A-expressing cells into microplates at an optimal density and allow them to adhere overnight.[9]

-

Dye Loading: Remove the culture medium and add the dye-loading solution (assay buffer containing Fluo-4 AM and probenecid) to each well. Incubate at 37°C for 1 hour to allow the dye to load into the cells.[9]

-

Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist (5-HT) in assay buffer.

-

Measurement: Place the plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Use the instrument's liquid handler to add the test compound or reference agonist to the wells.

-

Immediately begin measuring the change in fluorescence intensity over time (typically 60-120 seconds) to capture the transient increase in intracellular calcium.[9]

-

3.3 Data Analysis and Presentation

The potency (EC₅₀) is the concentration of the compound that produces 50% of its maximal response. The efficacy (Eₘₐₓ) is the maximal response induced by the compound, typically expressed as a percentage of the maximal response induced by the reference agonist (5-HT).

Table 2: Hypothetical 5-HT₂A Functional Activity

| Compound | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT) |

| Serotonin (5-HT) | 12.5 | 100% |

| Test Compound | 28.3 | 92% |

This hypothetical data indicates the compound is a potent, high-efficacy agonist at the 5-HT₂A receptor, consistent with a psychedelic-like mechanism.

3.4 Signaling Pathway Visualization

Caption: 5-HT₂A Receptor Gq Signaling Cascade.

Part 3: Monoamine Transporter Inhibition Profile

4.1 Expertise & Causality: Assessing the "Empathogen" Component

The presence of the benzodioxole ring strongly suggests a potential interaction with monoamine transporters (SERT, DAT, NET).[6] Inhibition of these transporters increases the synaptic concentration of their respective neurotransmitters (serotonin, dopamine, norepinephrine), a mechanism central to the action of stimulants and empathogens. A transporter uptake inhibition assay directly measures the compound's ability to block this reuptake process. Radiotracer-based methods are the gold standard for this determination.[5][6]

4.2 Self-Validating Protocol: Radiotracer Uptake Inhibition Assay

Objective: To determine the potency (IC₅₀) of the test compound to inhibit the uptake of neurotransmitters by their respective transporters.

Materials:

-

HEK-293 cells stably expressing either human SERT, DAT, or NET.

-

Radiolabeled Substrates: [³H]5-HT (for SERT), [³H]dopamine (for DAT), [³H]norepinephrine (for NET).[5]

-

Selective Inhibitors (for defining non-specific uptake): Fluoxetine (SERT), Mazindol (DAT), Nisoxetine (NET).[5][11]

-

Assay Buffer (e.g., Krebs-HEPES buffer).

Step-by-Step Methodology:

-

Cell Preparation: Suspend transporter-expressing cells in assay buffer.

-

Pre-incubation: In a 96-well plate, add the cell suspension to wells containing various concentrations of the test compound (or vehicle, or a selective inhibitor). Incubate for 10 minutes at room temperature.[5][6]

-

Uptake Initiation: Add the corresponding [³H]-labeled neurotransmitter (e.g., [³H]5-HT for SERT-expressing cells) to each well to initiate the uptake process. Incubate for an additional 10 minutes.[5]

-

Termination: Terminate the uptake by rapid filtration through a filter plate, followed by washing with ice-cold buffer to separate the cells from the assay medium.[11]

-

Quantification: Lyse the cells collected on the filter and quantify the amount of radioactivity taken up using a scintillation counter.

4.3 Data Analysis and Presentation

The IC₅₀ value, the concentration of the compound that inhibits 50% of the specific transporter-mediated uptake, is determined by non-linear regression of the inhibition curve.

Table 3: Hypothetical Monoamine Transporter Inhibition (IC₅₀, nM) Profile

| Transporter | IC₅₀ (nM) |

| SERT | 120 |

| DAT | 980 |

| NET | 1550 |

This hypothetical data suggests a preferential, though moderate, inhibition of the serotonin transporter over the dopamine and norepinephrine transporters, a profile often associated with empathogenic compounds.

4.4 Workflow Visualization

Caption: Workflow for Transporter Uptake Inhibition Assay.

Conclusion and Synthesis of Pharmacological Profile

This technical guide provides a rigorous, three-part in-vitro strategy to define the core pharmacological profile of 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine. By systematically evaluating receptor binding, functional agonism, and transporter inhibition, researchers can build a comprehensive understanding of the compound's mechanism of action.

Based on the hypothetical data generated for this guide, the compound presents as a potent 5-HT₂A receptor agonist with a secondary, preferential action as a serotonin reuptake inhibitor. This dual profile suggests it may possess a unique blend of psychedelic and empathogenic properties. This foundational in-vitro characterization is an indispensable prerequisite for any further non-clinical or clinical development.

References

-

Marini, M., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PMC. Available at: [Link]

-

Kiene, F. S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Available at: [Link]

-

Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Neuropsychopharmacology, Oxford Academic. Available at: [Link]

-

Pottie, E., et al. (2019). Setup of a Serotonin 2A Receptor (5-HT2AR) Bioassay: Demonstration of Its Applicability To Functionally Characterize Hallucinogenic New Psychoactive Substances. Analytical Chemistry, ACS Publications. Available at: [Link]

-

Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link]

-

Mayer, F. P., et al. (2017). Differences in transporter inhibition when assessed with different methods or in different cell lines. ResearchGate. Available at: [Link]

-

Sleight, A. J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available at: [Link]

-

Brimblecombe, R. W., et al. (1964). Some pharmacological effects of a series of tryptamine derivatives. PMC. Available at: [Link]

-

Cheng, M. H., et al. (2021). Receptor-Based Discovery of a Plasmalemmal Monoamine Transporter Inhibitor via High-Throughput Docking and Pharmacophore Modeling. ACS Chemical Neuroscience. Available at: [Link]

-

Duan, H., & Wang, J. (2014). Potent and Selective Inhibition of Plasma Membrane Monoamine Transporter by HIV Protease Inhibitors. PMC. Available at: [Link]

-

Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

-

Hesszenberger, D., et al. (2020). The In Vitro Stability of Four New Psychoactive Substances in Urine Samples Stored At Different Temperatures. SciTechnol. Available at: [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PMC. Available at: [Link]

-

Horsley, R. R. (2023). Introduction to the chemistry and pharmacology of psychedelic drugs. ConnectSci. Available at: [Link]

-

Wang, G., et al. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. Available at: [Link]

-

Kim, Y., et al. (2016). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. Available at: [Link]

-

Centanni, A., et al. (2024). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. PLOS ONE. Available at: [Link]

-

RCPath. (2019). Novel psychoactive substances: a toxicological challenge. RCPath.org. Available at: [Link]

-

Maccioni, E., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. MDPI. Available at: [Link]

-

Martinotti, G., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. PMC. Available at: [Link]

-

Braden, M. R., et al. (2006). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. PMC. Available at: [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2016). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available at: [Link]

-

Al-Ostath, R. A., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC. Available at: [Link]

-

Da Settimo, F., et al. (1994). Benzodiazepine receptor affinity and interaction of new indole derivatives. PubMed. Available at: [Link]

-

Micale, N., Zappala, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. Available at: [Link]

-

Al-Warhi, T., et al. (2019). (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide: Synthesis, X-ray Structure, Hirshfeld Surface Analysis, DFT Calculations, Molecular Docking and Antifungal Profile. MDPI. Available at: [Link]

-

Desai, N. C., et al. (2013). Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. PubMed. Available at: [Link]

-

An-Najah Staff. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study. An-Najah Staff. Available at: [Link]

Sources

- 1. connectsci.au [connectsci.au]

- 2. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. innoprot.com [innoprot.com]

- 11. pubs.acs.org [pubs.acs.org]

5-HT receptor binding affinity of 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine

An In-Depth Technical Guide to the 5-HT Receptor Binding Affinity of 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine

A Foreword for the Researcher

This document serves as a comprehensive technical guide for characterizing the serotonergic activity of the novel compound 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine. As of the latest literature review, specific binding affinity data for this molecule at the 5-HT receptors has not been published. Therefore, this guide adopts the perspective of a Senior Application Scientist, outlining the strategic and methodological approach a drug discovery team would employ to elucidate its pharmacological profile. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and discuss the interpretation of potential outcomes, using structurally related and well-documented tryptamines as a comparative framework.

Structural Rationale and Hypothesized 5-HT Receptor Interactions

The molecule 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine is a tryptamine derivative. The tryptamine scaffold is a well-established pharmacophore that confers affinity for serotonin (5-HT) receptors, among others. The defining features of the molecule that will dictate its receptor binding profile are:

-

The Unsubstituted Indole Ring: The indole nucleus is crucial for recognition by many 5-HT receptor subtypes. The lack of substitution on the indole ring, particularly at the 4 and 5 positions, differentiates it from classic psychedelics like psilocin or 5-MeO-DMT.

-

The Ethylamine Side Chain: This is the quintessential feature of tryptamines, allowing for interaction with the receptor's binding pocket.

-

The 1,3-Benzodioxole Moiety: This group, also known as a methylenedioxy bridge, is a key structural feature of compounds like MDMA. Its presence on the alpha-carbon of the ethylamine side chain is a significant modification to the standard tryptamine structure. This bulky group will likely influence the compound's conformational flexibility and its fit within the receptor binding pocket, potentially altering its affinity and selectivity profile compared to simpler tryptamines.

Based on these structural features, it is reasonable to hypothesize that the primary targets for this compound will be within the 5-HT receptor family, with a particular focus on the 5-HT1A, 5-HT2A, and 5-HT2C subtypes, as these are common targets for substituted tryptamines.

Experimental Workflow for Determining 5-HT Receptor Binding Affinity

The gold standard for quantifying the affinity of a novel compound for a specific receptor is the radioligand binding assay . This is a competitive assay where the novel compound (the "competitor") is tested for its ability to displace a radioactive ligand (the "radioligand") that is known to bind to the target receptor with high affinity and specificity.

Below is a detailed, step-by-step protocol for determining the binding affinity of 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine at the human 5-HT2A receptor.

Materials and Reagents

-

Receptor Source: Human recombinant 5-HT2A receptors expressed in a stable cell line (e.g., HEK293 or CHO cells). Membranes from these cells are used as the source of the receptors.

-

Radioligand: [³H]ketanserin, a high-affinity 5-HT2A antagonist.

-

Competitor: The test compound, 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Non-specific Binding Control: A high concentration of a known, non-radioactive 5-HT2A ligand (e.g., spiperone) to determine the amount of non-specific binding of the radioligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive particles from the radioligand.

-

Filtration Apparatus: A cell harvester or a multi-well filtration plate system with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: An instrument to measure the radioactivity on the filters.

Step-by-Step Protocol

-

Membrane Preparation:

-

Thaw the cell membranes containing the 5-HT2A receptors on ice.

-

Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer to ensure a uniform suspension.

-

Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford assay). This is crucial for consistency between experiments.

-

-

Assay Plate Setup:

-

Prepare a series of dilutions of the test compound from the stock solution. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding Wells: Assay buffer, radioligand ([³H]ketanserin at a concentration close to its Kd), and the membrane suspension.

-

Competitor Wells: A specific concentration of the test compound, radioligand, and the membrane suspension.

-

Non-specific Binding Wells: A high concentration of the non-specific binding control (e.g., 10 µM spiperone), radioligand, and the membrane suspension.

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium. The plate should be gently agitated during incubation.

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity in each vial using a scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

-

Data Analysis and Interpretation

The raw data (CPM or DPM) from the scintillation counter is used to calculate the percentage of specific binding of the radioligand at each concentration of the test compound.

-

Specific Binding = Total Binding - Non-specific Binding

The percentage of specific binding is then plotted against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

Using non-linear regression analysis (e.g., with software like GraphPad Prism), the IC50 value can be determined. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

The IC50 value is dependent on the concentration of the radioligand used in the assay. To determine a more absolute measure of affinity, the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation :

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor (a measure of its own affinity).

The Ki value is an estimate of the equilibrium dissociation constant of the competitor for the receptor and is independent of the assay conditions. A lower Ki value indicates a higher binding affinity.

Visualizing the Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Contextualizing Binding Affinity: 5-HT Receptor Signaling

Binding affinity (Ki) tells us how tightly a compound binds to a receptor, but it does not tell us what happens after binding occurs. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the receptor's basal activity).

To determine the functional activity of 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine, a secondary functional assay is required. For example, the 5-HT2A receptor is a Gq-coupled receptor. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). A common functional assay measures the accumulation of a downstream second messenger, such as calcium (Ca²⁺) mobilization or inositol phosphate (IP) turnover.

Visualizing a Gq-Coupled 5-HT Receptor Signaling Pathway

A Technical Guide to the Putative Mechanism of Action of 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine in Neural Pathways

Disclaimer: The compound 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine is a novel chemical entity with limited to no direct characterization in peer-reviewed literature. The following guide is a scientifically-informed projection of its likely mechanism of action, based on the well-established pharmacology of its core structural motifs: the tryptamine backbone and the 1,3-benzodioxole group. All proposed interactions and pathways are hypothetical and require experimental validation.

Introduction

The convergence of a tryptamine scaffold, known for its potent interactions with serotonergic systems, and a 1,3-benzodioxole moiety, a hallmark of compounds that modulate monoamine transporters, positions 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine as a compound of significant interest for neuropharmacological research. Tryptamines are a class of indolamine metabolites of the amino acid tryptophan, with many synthetic derivatives exhibiting psychoactive properties through their interaction with serotonin receptors.[1] The 1,3-benzodioxole group is famously present in 3,4-methylenedioxymethamphetamine (MDMA), which exerts its effects primarily by interacting with monoamine transporters.[2][3] This guide will provide an in-depth, technical exploration of the putative mechanism of action of this hybrid molecule, from receptor-level interactions to downstream signaling cascades and functional outcomes.

Part 1: Molecular Targets and Receptor Binding Profile

The initial interaction of a novel compound with neuronal receptors is the first step in its pharmacological cascade. Based on its constituent parts, 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine is predicted to have a multi-target binding profile, primarily engaging with serotonin receptors and monoamine transporters.

Serotonin (5-HT) Receptor Interactions

The tryptamine core strongly suggests an affinity for various serotonin receptors. Tryptamine itself and its many derivatives are known agonists at several 5-HT receptor subtypes, with the 5-HT2A receptor being a key target for the psychedelic effects of many tryptamines.[1] It is hypothesized that the title compound will exhibit significant affinity for the 5-HT2A receptor, likely acting as a partial or full agonist. Additionally, interactions with other 5-HT receptors, such as 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C, are plausible and would contribute to a complex pharmacological profile.[4][5]

Monoamine Transporter Engagement

The 1,3-benzodioxole group is a well-established pharmacophore for interaction with monoamine transporters, including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[2][6] Compounds like MDMA, which contain this moiety, are known to act as both inhibitors and substrates of these transporters, leading to a reversal of transporter function and subsequent release of neurotransmitters.[2][7] It is therefore highly probable that 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine will bind to SERT, DAT, and NET, potentially with a higher affinity for SERT, as is common for many benzodioxole derivatives.[2]

Dopamine Receptor Interactions

While the primary targets are predicted to be serotonergic, the potential for direct interaction with dopamine receptors should not be dismissed. Some tryptamine derivatives have shown affinity for dopamine receptors, and the modulation of dopamine release by this compound could indirectly influence dopaminergic signaling.[1][8]

Table 1: Predicted Receptor and Transporter Binding Affinities (Ki) for 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine

| Target | Predicted Affinity (Ki) | Rationale |

| 5-HT2A Receptor | < 50 nM | Tryptamine core is a potent 5-HT2A agonist.[1] |

| 5-HT1A Receptor | < 100 nM | Common target for tryptamine derivatives.[5] |

| Serotonin Transporter (SERT) | < 200 nM | Benzodioxole moiety confers affinity for SERT.[2] |

| Dopamine Transporter (DAT) | < 500 nM | Benzodioxole moiety can interact with DAT.[6] |

| Norepinephrine Transporter (NET) | < 500 nM | Benzodioxole moiety can interact with NET.[6] |

| Dopamine D2 Receptor | > 500 nM | Lower probability of high-affinity direct binding. |

Part 2: Modulation of Neural Pathways

The binding of 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine to its molecular targets is expected to initiate a cascade of events that alter the function of key neural pathways.

Serotonergic Pathway Modulation

Agonism at 5-HT2A receptors, which are Gq/11-coupled, is predicted to be a primary mechanism of action. This would lead to the activation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 would then trigger the release of intracellular calcium stores, while DAG would activate protein kinase C (PKC).[9] This signaling cascade within cortical neurons is thought to be a key contributor to the psychoactive effects of serotonergic compounds.

Simultaneously, the compound's interaction with SERT is likely to inhibit the reuptake of serotonin from the synaptic cleft and may even induce reverse transport, leading to a significant increase in extracellular serotonin concentrations.[2] This elevation of synaptic serotonin would further potentiate signaling at all postsynaptic 5-HT receptors.

Caption: Convergent downstream MAPK/ERK signaling.

Part 3: Experimental Protocols for Characterization

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity (Ki) of the compound for a panel of receptors and transporters.

-

Methodology:

-

Prepare cell membranes expressing the target receptor or transporter (e.g., from HEK293 cells). [10] 2. Incubate the membranes with a specific radioligand for the target and varying concentrations of the test compound. [11] 3. Separate bound from free radioligand by rapid filtration. [10] 4. Quantify the bound radioactivity using a scintillation counter. [10] 5. Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation. [11]

-

-

-

Functional Assays:

-

Objective: To determine the functional activity (e.g., agonism, antagonism) and potency (EC50) of the compound at its target receptors.

-

cAMP Accumulation Assay (for Gs/Gi-coupled receptors):

-

Culture cells expressing the target receptor (e.g., CHO-K1).

-

Treat the cells with varying concentrations of the test compound (and forskolin for Gi-coupled receptors). [12] 3. Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or AlphaScreen). [13][14] 4. Generate a dose-response curve to determine the EC50.

-

-

Calcium Mobilization Assay (for Gq-coupled receptors):

-

Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Stimulate the cells with varying concentrations of the test compound.

-

Measure the change in fluorescence intensity using a microplate reader.

-

Calculate the EC50 from the resulting dose-response curve.

-

-

-

Neurotransmitter Uptake/Release Assays:

-

Objective: To assess the compound's effect on monoamine transporter function.

-

Methodology:

-

Use cells expressing the transporter of interest (e.g., HEK293-SERT) or synaptosomes. [15][16] 2. For uptake inhibition, pre-incubate the cells/synaptosomes with the test compound, then add a radiolabeled neurotransmitter (e.g., [3H]5-HT). [15] 3. For release, pre-load the cells/synaptosomes with the radiolabeled neurotransmitter, then add the test compound. [16] 4. Measure the amount of radioactivity inside the cells or released into the medium. [16] 5. Determine the IC50 for uptake inhibition or the EC50 for release.

-

-

Caption: A typical workflow for novel psychoactive compound characterization.

In Vivo Studies

-

Behavioral Pharmacology:

-

Objective: To characterize the behavioral effects of the compound in animal models.

-

Head-Twitch Response (HTR) in Rodents: A behavioral proxy for 5-HT2A receptor activation.

-

Locomotor Activity: To assess stimulant or sedative effects.

-

Drug Discrimination: To compare the subjective effects of the compound to known drugs. [17]

-

-

In Vivo Neurochemistry:

-

Objective: To measure changes in neurotransmitter levels in the brain following compound administration.

-

Microdialysis: To sample the extracellular fluid in specific brain regions (e.g., prefrontal cortex, nucleus accumbens) and measure neurotransmitter concentrations via HPLC-ECD.

-

Conclusion

2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine represents a fascinating chemical scaffold with the potential for a complex and potent mechanism of action within the central nervous system. The hypothetical framework presented in this guide, based on the established pharmacology of its tryptamine and benzodioxole components, suggests a dual action on serotonin receptors and monoamine transporters. This could result in a unique pharmacological profile, characterized by potent serotonergic agonism and monoamine release. Rigorous experimental validation using the outlined protocols is essential to fully elucidate the neural mechanisms of this novel compound and to determine its potential as a research tool or therapeutic agent.

References

Sources

- 1. Tryptamine - Wikipedia [en.wikipedia.org]

- 2. avensonline.org [avensonline.org]

- 3. The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Hydroxytryptamine (Serotonin) and Dopamine | Basicmedical Key [basicmedicalkey.com]

- 5. Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neurologyneeds.com [neurologyneeds.com]

- 7. Concurrent Inhibition of Vesicular Monoamine Transporter 2 Does Not Protect Against 3,4-Methylenedioxymethamphetamine (Ecstasy) Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 13. resources.revvity.com [resources.revvity.com]

- 14. researchgate.net [researchgate.net]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. depressioninstitute.uci.edu [depressioninstitute.uci.edu]

Blood-brain barrier permeability of 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine derivatives

An In-Depth Technical Guide: Blood-Brain Barrier Permeability of 2-(1,3-Benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine Derivatives

Introduction: The Central Challenge in Neurotherapeutics

The development of effective therapeutics for central nervous system (CNS) disorders is one of the most significant challenges in modern medicine. This difficulty is largely attributable to the blood-brain barrier (BBB), a highly selective, dynamic interface that protects the brain from circulating neurotoxins and pathogens but also severely restricts the entry of therapeutic agents.[1][2] Over 98% of small-molecule drugs fail to cross the BBB, halting the development of otherwise promising neuropharmaceuticals.[3] This guide provides a comprehensive technical overview of the principles and methodologies for assessing the BBB permeability of a specific and promising chemical class: 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine derivatives. As analogues of tryptamine, these compounds are of significant interest for their potential interactions with various CNS receptors.[4][5] Understanding and optimizing their ability to penetrate the CNS is paramount to unlocking their therapeutic potential.

Section 1: The Neurovascular Unit - A Gatekeeper's Anatomy

To devise strategies for crossing the BBB, we must first appreciate its intricate structure. The BBB is not a simple membrane but a complex, multicellular "neurovascular unit" (NVU). Its core consists of specialized brain microvascular endothelial cells (BMECs) that line the cerebral capillaries.[6] Unlike peripheral endothelial cells, BMECs are fused by continuous tight junctions, which severely limit paracellular diffusion (the passage of substances between cells).[2][7] These junctions are the primary physical barrier.

The barrier's phenotype is induced and maintained by intimate communication with other cells of the NVU, including:

-

Pericytes: Embedded within the capillary basement membrane, they share signaling pathways with endothelial cells to regulate barrier tightness and blood flow.[8]

-

Astrocytes: These glial cells extend "end-feet" that almost completely ensheath the capillaries, secreting soluble factors that enhance tight junction protein expression and overall barrier integrity.[2][8]

Beyond this physical barrier, the BBB possesses a formidable chemical barrier composed of a high density of efflux transporters, such as P-glycoprotein (P-gp) and multidrug resistance proteins (MRPs).[3] These ATP-dependent pumps actively expel a wide range of lipophilic compounds that manage to diffuse across the cell membrane, representing a major hurdle for many drug candidates.

Figure 1: The Neurovascular Unit (NVU).

Section 2: Physicochemical Predictors of BBB Permeability

Before committing to resource-intensive cellular or animal studies, the permeability potential of a compound series can be estimated using in silico methods based on key physicochemical properties. For tryptamine derivatives, two of the most critical descriptors are lipophilicity (LogP) and topological polar surface area (TPSA).

-

Lipophilicity (LogP): This value represents the ratio of a compound's concentration in an organic solvent (typically octanol) to its concentration in an aqueous phase.[9] A positive LogP indicates greater lipid solubility. For passive diffusion across the BBB, a LogP value in the range of 1.5 to 2.5 is often considered optimal.[9] Compounds that are too hydrophilic fail to enter the lipid membrane, while those that are excessively lipophilic may be sequestered in the membrane or become substrates for efflux pumps.[3][9]

-

Topological Polar Surface Area (TPSA): TPSA is the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule.[10] It is a strong predictor of a drug's ability to permeate cell membranes. A lower TPSA generally correlates with higher permeability. For CNS penetration, a TPSA of less than 90 Ų is a widely accepted guideline.[10]

Table 1: General Physicochemical Properties for CNS Drug Candidates

| Parameter | Optimal Range for BBB Permeability | Rationale |

|---|---|---|

| Molecular Weight (MW) | < 400-500 Da | Larger molecules are less likely to pass through tight junctions or diffuse across membranes. |

| LogP | 1.5 - 2.5 | Balances aqueous solubility with lipid membrane partitioning for passive diffusion.[9] |

| TPSA | < 90 Ų | Minimizes polar interactions, facilitating entry into the lipophilic cell membrane.[10] |

| H-Bond Donors | ≤ 3 | Reduces the energy penalty of desolvation required to enter the lipid bilayer. |

| H-Bond Acceptors | ≤ 7 | Reduces the energy penalty of desolvation required to enter the lipid bilayer. |

These parameters provide a crucial first-pass filter, allowing for the prioritization of derivatives with the highest probability of CNS penetration for further experimental validation.

Section 3: In Vitro Models for Permeability Screening

In vitro models are indispensable for medium- to high-throughput screening of drug candidates.[11][12] They offer a controlled environment to assess permeability and investigate transport mechanisms, bridging the gap between computational predictions and in vivo studies.[13]

The most common setup is the Transwell system, where a monolayer of cells is cultured on a microporous membrane, separating an apical (luminal/blood) compartment from a basolateral (abluminal/brain) compartment.[13]

Choosing the Right Cellular Model

The choice of cell line is critical and involves a trade-off between physiological relevance and experimental practicality.

-

Immortalized Cell Lines (e.g., MDCK, Caco-2): Madin-Darby Canine Kidney (MDCK) cells, particularly those transfected to express human P-gp (MDR1-MDCK), are a workhorse for permeability and efflux studies.[11] They form tight monolayers and provide a robust system for ranking compounds.[11] However, they are of non-cerebral origin and may lack other brain-specific transporters.

-

Primary Brain Endothelial Cells: Isolated from animal brains (e.g., rat, porcine), these cells offer the closest resemblance to the in vivo phenotype.[8][11] Their main drawback is limited availability, donor variability, and the tendency to lose their BBB characteristics in culture.

-

Co-culture and Triple-Culture Models: To more accurately mimic the NVU, endothelial cells are often co-cultured with astrocytes and/or pericytes.[8][11] These supporting cells release factors that significantly increase the electrical resistance (TEER) and reduce the permeability of the endothelial monolayer, providing a more stringent and physiologically relevant barrier.[8][11]

-

Stem Cell-Derived Models: Human induced pluripotent stem cells (hiPSCs) can be differentiated into BMECs, offering a human-relevant model with high TEER values and functional efflux transporters.[6]

Figure 2: General workflow for an in vitro Transwell BBB permeability assay.

Protocol: Transwell Permeability Assay

-

Cell Seeding: Seed primary rat brain endothelial cells on collagen-coated Transwell inserts. In the basolateral chamber, seed rat astrocytes. Culture in appropriate media for 5-7 days to form a tight monolayer.

-

Barrier Integrity Check: Measure the Trans-Endothelial Electrical Resistance (TEER) using a volt-ohm meter. A high TEER value (e.g., >200 Ω·cm²) confirms a restrictive barrier.

-

Experiment Initiation: Replace the media in both chambers with a transport buffer (e.g., HBSS). Add the 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine derivative to the apical (donor) chamber at a known concentration.

-

Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (receiver) chamber, immediately replacing the volume with fresh buffer. A final sample from the donor chamber is taken at the end.

-

Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

-

Calculation: The apparent permeability coefficient (Papp), in cm/s, is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Section 4: In Vivo Assessment - The Definitive Test

While in vitro models are excellent for screening, in vivo studies are the gold standard for confirming BBB permeability.[12][14] They account for the full complexity of the NVU, including blood flow, plasma protein binding, and active metabolic processes.

Common In Vivo Methodologies

-

Brain Uptake Index (BUI): This classic method involves a bolus injection of the radiolabeled test compound along with a freely diffusible reference compound into the carotid artery. The ratio of the test compound to the reference in the brain provides a quantitative measure of uptake.

-

Intravenous (IV) Injection: The test compound is administered intravenously, and at various time points, blood and brain tissue are collected.[15] The ratio of the concentration in the brain to the concentration in plasma (Kp) or the area under the curve (AUCbrain/AUCplasma) is calculated. This is a common and reliable method for assessing overall exposure.[16]

-

In Situ Brain Perfusion: This technique isolates the brain circulation, allowing for precise control over the composition and flow rate of the perfusate containing the test drug. It provides a clean measurement of brain uptake without confounding factors from peripheral metabolism.

-

Microdialysis: This advanced technique involves implanting a semi-permeable probe into a specific brain region. It allows for continuous sampling of the unbound, pharmacologically active drug concentration in the brain's extracellular fluid over time, providing critical pharmacokinetic data.

Figure 3: Workflow for an in vivo brain tissue exposure study.

Section 5: Structure-Activity Relationships (SAR) for Tryptamine Derivatives

The core structure of the target compounds is a tryptamine. SAR studies on tryptamine analogues provide valuable insights into how chemical modifications can influence biological activity and permeability.[4][17][18]

-

Indole Ring Substitution: Substituents on the indole ring can dramatically alter both receptor affinity and physicochemical properties. For example, adding a 5-hydroxyl group (as in serotonin) increases polarity and reduces BBB penetration compared to the parent tryptamine. Conversely, adding lipophilic groups like methoxy or halogens can enhance permeability, provided they do not introduce a P-gp liability.

-

Ethylamine Side Chain: Modifications to the ethylamine side chain, such as N-alkylation, can impact LogP and receptor binding.[4]

-

The Benzodioxole Moiety: The 1,3-benzodioxole (or methylenedioxyphenyl) group is a common feature in CNS-active compounds. Its presence generally increases lipophilicity, which can favor BBB penetration. However, this group can also be a substrate for metabolic enzymes (e.g., CYP450), which could impact brain exposure and duration of action.

For the specific 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine series, a systematic approach is required. By synthesizing a small library of derivatives with varied substituents on the indole and benzodioxole rings and evaluating them through the integrated pipeline described above, a clear SAR for BBB permeability can be established. This allows for the rational design of new analogues with an optimal balance of CNS penetration and pharmacological activity.

Conclusion

Evaluating the blood-brain barrier permeability of 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine derivatives is a multi-faceted process that demands an integrated strategy. It begins with in silico predictions based on fundamental physicochemical properties to prioritize candidates. These predictions are then tested empirically using a tiered approach, starting with robust in vitro models for screening and mechanistic insights, and culminating in definitive in vivo studies to measure true brain exposure. By systematically applying these methodologies and understanding the structure-activity relationships at play, researchers can effectively navigate the challenges of the blood-brain barrier and advance the development of novel neurotherapeutics.

References

- In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.). Google Scholar.

- Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). Google Scholar.

- Linden, J., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. JoVE.

- Oh, Y., et al. (2016). Microfluidic blood-brain barrier model provides in vivo-like barrier properties for drug permeability screening. Biotechnology and Bioengineering.

-

Demir-Kıvrak, B., et al. (2020). In Vitro Human Blood-Brain Barrier Model for Drug Permeability Testing. Methods in Molecular Biology. [Link]

-

Sweeney, M. D., et al. (2019). In vivo methods for imaging blood–brain barrier function and dysfunction. Nature Neuroscience. [Link]

- Wang, Y., & Zhao, Z. (2017). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. JoVE.

- Nakagawa, S., et al. (2013).

-

Veszelka, S., et al. (2011). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. ResearchGate. [Link]

-

Nicolazzo, J. A., & Charman, S. A. (2007). Methods to assess drug permeability across the blood-brain barrier. Journal of Pharmacy and Pharmacology. [Link]

-

Welsh, J. H. (1957). Structure-activity relationship of tryptamine analogues on the heart of venus mercenaria. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Oh, J., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]

-

Kłopotowska, M., et al. (2015). Structure–Activity Relationships of Novel Tryptamine-Based Inhibitors of Bacterial Transglycosylase. Journal of Medicinal Chemistry. [Link]

-

Fang, Z., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of Novel Tryptamine Derivatives as 5-HT1B Receptor Agonists. ACS Chemical Neuroscience. [Link]

-

Palangsuntikul, R., et al. (2013). Holographic Quantitative Structure-Activity Relationships of Tryptamine Derivatives at NMDA, 5HT(1A) and 5HT(2A) Receptors. Molecules. [Link]

-

Murata, T., et al. (2012). In vivo assessment of the permeability of the blood-brain barrier and blood-retinal barrier to fluorescent indoline derivatives in zebrafish. BMC Neuroscience. [Link]

-

Murata, T., et al. (2012). In vivo assessment of the permeability of the blood-brain barrier and blood-retinal barrier to fluorescent indoline derivatives in zebrafish. PubMed. [Link]

-

Haruwaka, K., et al. (2019). Dual microglia effects on blood brain barrier permeability induced by systemic inflammation. Nature Communications. [Link]

-

Ertl, P., Rohde, B., & Selzer, P. (2000). Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR. Journal of Medicinal Chemistry. [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

Sources

- 1. In Vitro Human Blood-Brain Barrier Model for Drug Permeability Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. if-pan.krakow.pl [if-pan.krakow.pl]

- 3. In vivo assessment of the permeability of the blood-brain barrier and blood-retinal barrier to fluorescent indoline derivatives in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Holographic quantitative structure-activity relationships of tryptamine derivatives at NMDA, 5HT(1A) and 5HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stemcell.com [stemcell.com]

- 7. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Blood-Brain Barrier Models Using Brain Capillary Endothelial Cells Isolated from Neonatal and Adult Rats Retain Age-Related Barrier Properties | PLOS One [journals.plos.org]

- 9. acdlabs.com [acdlabs.com]

- 10. Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jove.com [jove.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Structure-activity relationship of tryptamine analogues on the heart of venus mercenaria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Preliminary toxicity screening of 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine

An In-Depth Technical Guide

Topic: A Phased, Mechanistically-Driven Approach to the Preliminary Toxicity Screening of 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide outlines a comprehensive, phased strategy for the preliminary toxicity screening of 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine, a novel chemical entity. The structure of this molecule, incorporating both a benzodioxole and an indole moiety, suggests a complex pharmacological and toxicological profile that warrants a careful, tiered evaluation. As information on novel psychoactive substances (NPS) is often limited, this guide emphasizes a bottom-up approach, beginning with computational predictions and progressing to targeted in vitro assays.[1] The core philosophy is to "fail early, fail cheap" by identifying potential liabilities before significant resource investment.[2] We will detail the rationale behind each phase, provide validated protocols for key assays, and illustrate workflows for data integration and decision-making. This approach is designed to build a foundational safety profile, identifying key hazards such as cytotoxicity, genotoxicity, and specific organ-system liabilities like hepatotoxicity and neurotoxicity, thereby informing the subsequent stages of drug development or chemical risk assessment.

Compound Profile and Rationale for a Focused Screening Strategy

Chemical Identity and Structural Alerts

-

Compound: 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine

-

Molecular Formula: C₁₉H₁₈N₂O₂

-

Structural Class: Tryptamine derivative

The molecule's architecture presents two key structural motifs, or "toxicophores," that guide our initial toxicological hypotheses. The presence of these well-characterized groups allows us to move beyond generic screening and apply a focused, hypothesis-driven methodology.

-

The 1,3-Benzodioxole (Methylenedioxy) Moiety: This group is famously associated with the inhibition of cytochrome P450 (CYP) enzymes.[3] This inhibition occurs when the methylene group is oxidized to a reactive carbene, which then complexes with the heme iron of CYP enzymes, rendering them inactive.[3] This mechanism is a critical consideration, as it can lead to significant drug-drug interactions and alter the metabolism of the compound itself or co-administered xenobiotics.

-

The Indole Moiety: As a core component of the amino acid tryptophan, the indole nucleus is ubiquitous in bioactive molecules and pharmaceuticals.[4] However, its metabolic oxidation can produce reactive intermediates that may lead to toxicity. Furthermore, many indole derivatives exhibit potent psychoactivity, making neurotoxicity a key endpoint to investigate.

Overarching Toxicological Hypotheses

Based on these structural alerts, our preliminary screening strategy will be designed to interrogate the following potential liabilities:

-

Hepatotoxicity: Driven by the potential for CYP450 inhibition and the formation of reactive metabolites.

-

Neurotoxicity: A common characteristic of indole-based tryptamine analogues.

-

Genotoxicity: A standard requirement for any new chemical entity to assess its potential to cause genetic mutations.

-

General Cytotoxicity: To establish a baseline for potency and a therapeutic window.

Phase 1: In Silico (Computational) Toxicity Assessment

Rationale: Before any resource-intensive laboratory work is initiated, a comprehensive in silico analysis is the most efficient first step. Computational toxicology uses computer models to predict the toxic potential of compounds based on their chemical structure.[5] This approach allows for the rapid, cost-effective screening of multiple toxicological endpoints, helping to prioritize chemicals and guide subsequent experimental testing.[6][7]

In Silico Screening Workflow

The workflow begins with the chemical structure and uses various computational models to predict a range of toxicological outcomes.

Caption: In Silico Toxicity Prediction Workflow.

Protocol: In Silico Analysis

-

Obtain Structure: Secure the canonical SMILES or SDF file for 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine.

-

Select Tools: Utilize a combination of freely available and commercial software platforms to generate predictions. Recommended tools include the OECD QSAR Toolbox, VEGA, and expert systems like Derek Nexus or HazardExpert for broader structural alert analysis.[8]

-

Run Predictions: Process the chemical structure through models for key toxicological endpoints.

-

Genotoxicity: Bacterial reverse mutation (Ames test).

-

Carcinogenicity: Rodent carcinogenicity (male/female rat and mouse).

-

Hepatotoxicity: Drug-Induced Liver Injury (DILI) prediction.

-

CYP450 Inhibition: Prediction of binding and inhibition for major isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

-

Metabolite Prediction: Identify likely sites of metabolism and potential reactive metabolites.

-

-

Analyze Results: Consolidate the predictions into a summary table. Evaluate the confidence scores and applicability domains for each prediction.

Data Presentation: Predicted Toxicological Profile

Table 1: Summary of In Silico Predictions for 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine

| Toxicological Endpoint | Prediction | Confidence Level | Model(s) Used | Notes |

|---|---|---|---|---|

| Ames Mutagenicity | Negative | Moderate | VEGA, OECD Toolbox | No strong structural alerts for direct DNA reactivity. |

| Carcinogenicity | Equivocal | Low | OECD Toolbox | Potential concern due to benzodioxole moiety, a known precursor to the carcinogen safrole.[9] |

| Hepatotoxicity (DILI) | Positive | High | Expert System | Structural alert for CYP450 inhibition is a strong indicator of potential DILI.[3] |

| hERG Inhibition | Negative | Moderate | QSAR Model | Low probability of cardiotoxicity via this mechanism. |

| CYP2D6 Inhibition | Positive | High | Metabolism Predictor | Benzodioxole is a classic inhibitor of multiple CYP enzymes. |

| CYP3A4 Inhibition | Positive | High | Metabolism Predictor | High likelihood of interaction with co-administered drugs. |

Phase 2: In Vitro Experimental Screening

Rationale: Following the in silico assessment, targeted in vitro studies are performed to provide empirical evidence for the predicted toxicities. A tiered approach is used to manage resources, starting with broad cytotoxicity and progressing to more specific, mechanistic assays. This "fail early" strategy uses cell-based models to predict potential outcomes in vivo.[2]

Tier 1: Basal Cytotoxicity Assessment

Causality: The first step is to determine the concentration at which the compound induces general cell death. This establishes a baseline potency and provides the necessary concentration range for all subsequent, more sensitive assays. We propose using two cell lines: HepG2, a human liver carcinoma cell line, to address potential hepatotoxicity, and SH-SY5Y, a human neuroblastoma cell line, to address potential neurotoxicity.[1]

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate HepG2 or SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a serial dilution of the test compound in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24 or 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity Summary

Table 2: Example Cytotoxicity Data (IC₅₀ Values in µM)

| Cell Line | 24-hour IC₅₀ (µM) | 48-hour IC₅₀ (µM) |

|---|---|---|

| HepG2 (Liver) | 75.4 | 48.2 |

| SH-SY5Y (Neuronal) | 98.1 | 65.7 |

Tier 2: Genotoxicity Assessment

Causality: Genotoxicity testing is a regulatory requirement to assess a compound's ability to damage DNA, which can lead to cancer or heritable defects.[10] The bacterial reverse mutation assay, or Ames test, is the gold-standard initial screen for identifying mutagenic compounds.[10][11]

Genotoxicity Testing Workflow

Caption: Standard Tiered Approach for Genotoxicity Testing.

Protocol: Ames Test (OECD 471)

-

Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA).

-